
(2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one is a complex organic compound with a unique structure that includes a furan ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the furan ring, followed by the introduction of the hydroxyethyl and octadecoxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield aldehydes or ketones, while reduction of the furan ring can produce tetrahydrofuran derivatives.
Scientific Research Applications
(2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one include:
- (2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-decoxy-2H-furan-5-one
- (2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-hexadecoxy-2H-furan-5-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the octadecoxy group, which can impart distinct physical and chemical properties compared to its analogs.
Properties
Molecular Formula |
C24H44O6 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2R)-2-(1,2-dihydroxyethyl)-3-hydroxy-4-octadecoxy-2H-furan-5-one |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-23-21(27)22(20(26)19-25)30-24(23)28/h20,22,25-27H,2-19H2,1H3/t20?,22-/m1/s1 |
InChI Key |
OIRQROBVKNWIIW-LWMIZPGFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC1=C([C@H](OC1=O)C(CO)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


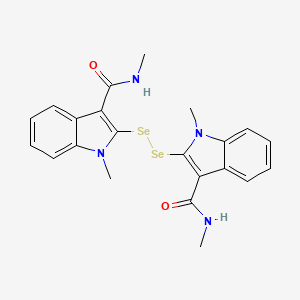
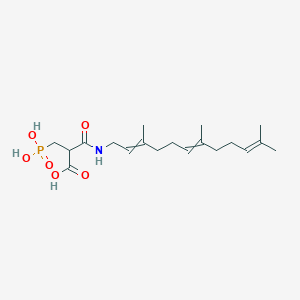
![(1S,2R,18R,19R,22S,25R,28S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B10781261.png)
![2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide](/img/structure/B10781266.png)
![10-(2-Methoxypropyl)-1,13,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-5-ol](/img/structure/B10781267.png)
![Sarpicillin [WHO-DD]](/img/structure/B10781270.png)
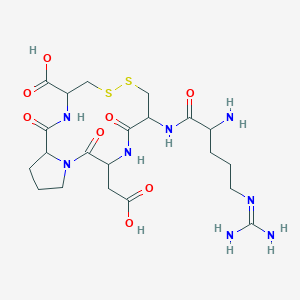

![2-(2-aminopropanoylamino)-3-hydroxy-N-(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)propanamide](/img/structure/B10781283.png)
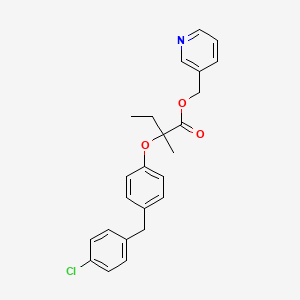

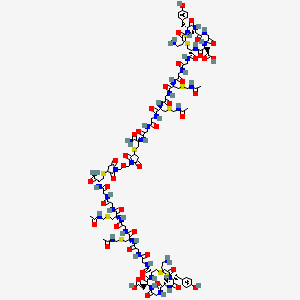
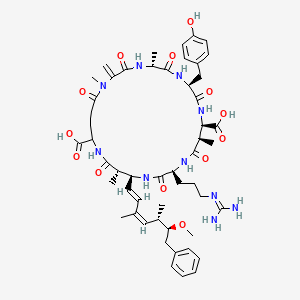
![5-amino-2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3,3-dimethylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B10781309.png)
